(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

This enantiopure (1S) chiral alcohol is essential for asymmetric synthesis where stereochemical fidelity is non-negotiable. Its unique gem-difluoroethanol motif serves as a metabolically stable bioisostere to optimize drug-like properties, while the 2,3-difluorophenyl ring enables precise lipophilicity tuning. The defined (1S) chirality eliminates late-stage resolution steps, accelerating R&D timelines.

Molecular Formula C8H6F4O
Molecular Weight 194.129
CAS No. 2375250-65-8
Cat. No. B2354250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol
CAS2375250-65-8
Molecular FormulaC8H6F4O
Molecular Weight194.129
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C(C(F)F)O
InChIInChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1
InChIKeyJAZBMGZYNMOVSG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol: Chiral Fluorinated Building Block for Precision Synthesis


(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol (CAS 2375250-65-8) is an enantiopure chiral alcohol containing a 2,3-difluorophenyl ring and a terminal gem-difluoroethanol group . Its molecular formula is C8H6F4O with a molecular weight of 194.13 g/mol, and it is supplied with a purity of ≥98% . The compound serves as a versatile fluorinated building block for the stereoselective synthesis of pharmaceuticals and agrochemicals, where precise stereochemical control and fluorine-mediated property modulation are critical for target engagement and efficacy.

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol: Why Analog Substitution Compromises Stereochemical and Pharmacokinetic Integrity


Generic substitution with racemic mixtures, alternative regioisomers (e.g., 2,4- or 2,5-difluorophenyl), or non-fluorinated phenethyl alcohols is not feasible due to the compound's specific, combined stereochemical and electronic features. The defined (1S) chirality is essential for asymmetric induction in downstream reactions, and substitution with the racemate or (1R)-enantiomer [1] can lead to a complete loss of desired biological activity or create an unwanted stereochemical impurity [2]. Furthermore, the gem-difluoroethanol motif is a known bioisostere for metabolically labile groups, and its absence or alteration would significantly change the pharmacokinetic profile of any derived candidate, as fluorine substitution enhances metabolic stability and lipophilicity [3].

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol: Quantitative Evidence for Differentiated Performance


Enantiomeric Purity: (1S)-Enantiomer vs. Racemic Mixture and (1R)-Enantiomer

The (1S)-enantiomer is supplied with a defined stereochemical configuration, which is critical for creating optically pure downstream products. In contrast, the racemic mixture contains a 1:1 mixture of the (1S)- and (1R)-enantiomers , which can lead to different biological activities or crystallization behavior. The enantiomeric excess (ee) of the (1S)-enantiomer is not specified in the source, but its identity as a single enantiomer is the key differentiator from the racemate .

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

Fluorination Pattern Impact on Physicochemical Properties: 2,3-Difluoro vs. Non-Fluorinated Phenyl Group

The presence of the 2,3-difluorophenyl group in (1S)-1-(2,3-difluorophenyl)-2,2-difluoroethanol is expected to confer increased lipophilicity and metabolic stability compared to a non-fluorinated phenyl ethanol . This is a class-level effect well-established for aryl fluorination in medicinal chemistry, which can enhance membrane permeability and reduce oxidative metabolism .

Physicochemical Properties Lipophilicity Metabolic Stability

Gem-Difluoroethanol Motif: A Bioisostere for Enhanced Metabolic Stability

The gem-difluoroethanol group is a well-recognized bioisostere that can replace metabolically labile functional groups, such as a simple alcohol or an aldehyde, to enhance the in vivo half-life of a drug candidate [1]. This effect is attributed to the strong electron-withdrawing nature and metabolic shielding provided by the gem-difluoro group [1].

Metabolic Stability Bioisostere Pharmacokinetics

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol: Key Application Scenarios in Research and Development


Asymmetric Synthesis of Chiral Fluorinated Drug Candidates

The (1S)-configured stereocenter serves as a chiral building block for constructing complex molecules with high optical purity. Researchers can leverage this defined chirality in asymmetric transformations to access a single enantiomer of a target API, thereby avoiding the need for late-stage chiral resolution and simplifying process chemistry.

Lead Optimization: Introducing a Metabolically Stable Bioisostere

Medicinal chemists can use this compound to introduce a gem-difluoroethanol motif into a lead series to replace a metabolically labile alcohol or aldehyde group. This strategy is employed to improve the compound's in vivo half-life and reduce clearance, a critical step in improving the drug-like properties of a candidate molecule.

Modulation of Lipophilicity and Membrane Permeability

The 2,3-difluorophenyl substitution provides a means to finely tune the lipophilicity (LogP) of a molecule. This is a key parameter for optimizing oral absorption and distribution to target tissues. Researchers can use this building block to systematically explore the impact of fluorine substitution on the pharmacokinetic profile of a new chemical entity.

Synthesis of Agrochemical Intermediates with Improved Field Performance

The enhanced metabolic stability conferred by the gem-difluoroethanol group is also valuable in the design of novel agrochemicals. This building block can be used to create herbicides, fungicides, or insecticides with longer residual activity in the field, reducing application frequency and environmental impact.

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